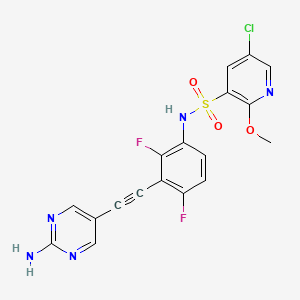
GCN2iB
概要
説明
GCN2iBは、セリン/スレオニンキナーゼである一般制御非抑制性キナーゼ2(GCN2)の特異的阻害剤です。GCN2は、アミノ酸欠乏を感知し、真核生物翻訳開始因子2(eIF2)のリン酸化を介してタンパク質合成を調節することで、統合ストレス応答に重要な役割を果たしています。 This compoundは、癌や代謝性疾患など、さまざまな疾患における潜在的な治療用途について研究されています .
生化学分析
Biochemical Properties
GCN2iB functions as an ATP-competitive inhibitor of general control nonderepressible 2, with a half-maximal inhibitory concentration of 2.4 nanomolar . This compound interacts with the kinase domain of general control nonderepressible 2, preventing its activation and subsequent phosphorylation of the eukaryotic initiation factor 2 alpha. By inhibiting general control nonderepressible 2, this compound disrupts the integrated stress response pathway, which is essential for cellular adaptation to amino acid deprivation and other stress conditions.
Cellular Effects
The inhibition of general control nonderepressible 2 by this compound has significant effects on various types of cells and cellular processes. In hepatocellular carcinoma cells, this compound sensitizes these cells to senolytic treatment under conditions of arginine deprivation . This compound induces cell cycle arrest and promotes cellular senescence, making the cancer cells more susceptible to apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the integrated stress response pathway.
準備方法
合成経路と反応条件
GCN2iBは、多段階の化学プロセスを通じて合成されます。合成には、コア構造の形成、続いて所望の化学的性質を実現するためのさまざまな官能基の導入が含まれます。主要なステップには以下が含まれます。
- 縮合反応によるコア構造の形成。
- 置換反応による官能基の導入。
- 高性能液体クロマトグラフィー(HPLC)および核磁気共鳴(NMR)分光法などの技術を使用した精製と特性評価 .
工業生産方法
This compoundの工業生産には、実験室規模の合成プロセスをスケールアップすることが含まれます。これには、収率と純度を高く保つための反応条件の最適化が含まれます。 このプロセスは、通常、大型反応器で行われ、続いて工業規模のクロマトグラフィー技術を使用して精製されます .
化学反応の分析
反応の種類
GCN2iBは、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化され、酸化誘導体の形成につながります。
還元: 還元反応は、this compound上の官能基を修飾するために使用できます。
一般的な試薬と条件
This compoundの合成と修飾に使用される一般的な試薬には以下が含まれます。
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
置換試薬: ハロゲン化アルキルやハロゲン化アリールなど
生成される主要な生成物
This compoundの化学反応から生成される主要な生成物には、修飾された官能基を持つさまざまな誘導体が含まれます。 これらの誘導体は、さまざまな生物活性と特性を持つ可能性があり、さらなる研究開発に役立ちます .
科学研究への応用
化学: This compoundは、統合ストレス応答およびアミノ酸感知におけるGCN2の役割を研究するためのツール化合物として使用されます
生物学: This compoundは、GCN2シグナル伝達の分子メカニズムと、タンパク質合成やストレス応答などの細胞プロセスへの影響を調査するために使用されます
科学的研究の応用
Chemistry: GCN2iB is used as a tool compound to study the role of GCN2 in the integrated stress response and amino acid sensing
Biology: This compound is used to investigate the molecular mechanisms of GCN2 signaling and its impact on cellular processes such as protein synthesis and stress response
Medicine: this compound has shown potential therapeutic applications in the treatment of cancer, metabolic disorders, and neurodegenerative diseases. .
Industry: This compound is used in the development of new drugs and therapeutic strategies targeting GCN2 and related pathways
作用機序
GCN2iBは、GCN2の活性を阻害することで効果を発揮します。GCN2は、アミノ酸欠乏に応答して活性化され、eIF2のリン酸化につながります。このリン酸化イベントは、全体的なタンパク質合成を減らしながら、ATF4などのストレス応答遺伝子の翻訳を選択的に強化します。 GCN2を阻害することにより、this compoundはeIF2のリン酸化を防ぎ、それによって統合ストレス応答を調節し、タンパク質合成、ストレス適応、細胞生存などの細胞プロセスに影響を与えます .
類似の化合物との比較
This compoundは、その高い特異性と効力により、GCN2阻害剤の中でユニークです。類似の化合物には以下が含まれます。
TAP20: 同様の作用機序を持つが、化学的性質が異なる別のGCN2阻害剤.
ABT-263: This compoundと組み合わせて使用すると、癌治療において相乗効果を示す化合物.
その他のATP競合阻害剤: さまざまなGCN2のATP競合阻害剤が開発されており、それぞれ独自の特性と用途を持っています.
This compoundは、低濃度でGCN2を活性化する能力が優れており、GCN2シグナル伝達の研究と治療戦略の開発に役立つ貴重なツールとなっています .
類似化合物との比較
GCN2iB is unique among GCN2 inhibitors due to its high specificity and potency. Similar compounds include:
TAP20: Another GCN2 inhibitor with similar mechanisms of action but different chemical properties.
Other ATP-competitive inhibitors: Various ATP-competitive inhibitors of GCN2 have been developed, each with unique properties and applications.
This compound stands out due to its ability to activate GCN2 at low concentrations, making it a valuable tool for studying GCN2 signaling and developing therapeutic strategies .
特性
IUPAC Name |
N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N5O3S/c1-29-17-15(6-11(19)9-23-17)30(27,28)26-14-5-4-13(20)12(16(14)21)3-2-10-7-24-18(22)25-8-10/h4-9,26H,1H3,(H2,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHVXJKGYJYWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















